molecular formula C14H10F2N6O2S B10901251 5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10901251
M. Wt: 364.33 g/mol
InChI Key: GSFUSOVUJGRKPT-CAOOACKPSA-N
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Description

5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a difluoromethyl group, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The difluoromethyl group can participate in substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: The compound’s difluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(trifluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(methyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol imparts unique properties such as increased metabolic stability and lipophilicity, which can enhance its potential as a drug candidate.

Properties

Molecular Formula

C14H10F2N6O2S

Molecular Weight

364.33 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10F2N6O2S/c15-12(16)13-18-19-14(25)21(13)17-8-11-5-2-6-20(11)9-3-1-4-10(7-9)22(23)24/h1-8,12H,(H,19,25)/b17-8+

InChI Key

GSFUSOVUJGRKPT-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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